Gianvi

Übersicht

Beschreibung

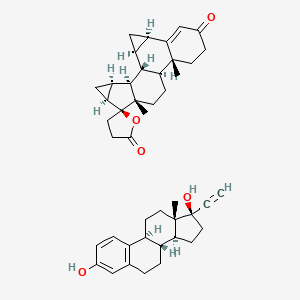

Gianvi is a combination oral contraceptive pill that contains two active ingredients: drospirenone and ethinyl estradiol. It is primarily used to prevent pregnancy, treat moderate acne in women who are at least 14 years old, and manage symptoms of premenstrual dysphoric disorder (PMDD) in women who choose to use an oral contraceptive for contraception . Drospirenone is a synthetic progestin, while ethinyl estradiol is a synthetic estrogen .

Synthetic Routes and Reaction Conditions:

Drospirenone: The synthesis of drospirenone involves multiple steps, starting from steroidal precursors

Industrial Production Methods:

- The industrial production of this compound involves the large-scale synthesis of drospirenone and ethinyl estradiol, followed by their combination in precise ratios to form the final product. The active ingredients are formulated into tablets with excipients to ensure stability, bioavailability, and patient compliance .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled temperatures and pH conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Contraceptive Efficacy

Gianvi is primarily used as an oral contraceptive. The effectiveness of this compound in preventing pregnancy has been evaluated in several clinical trials.

- Phase 3 Clinical Trials : A multicenter, multinational study involving 1,027 women aged 17 to 36 demonstrated a pregnancy rate of 1.41 per 100 woman-years based on the Pearl Index, indicating its efficacy in preventing unintended pregnancies. The study spanned one year and included 11,480 cycles of use .

| Study Characteristics | Details |

|---|---|

| Population | Women aged 17-36 |

| Sample Size | 1,027 participants |

| Duration | Up to 1 year |

| Pregnancy Rate | 1.41 per 100 woman-years |

Treatment of Moderate Acne Vulgaris

This compound is also indicated for the treatment of moderate acne vulgaris in females aged 14 years and older who do not have contraindications to oral contraceptives.

- Clinical Trials for Acne : Two multicenter, double-blind, randomized, placebo-controlled studies assessed the safety and efficacy of this compound in treating moderate acne vulgaris among 536 women aged 14-45. These studies demonstrated significant improvement in acne symptoms over six treatment cycles .

| Study Characteristics | Details |

|---|---|

| Population | Women aged 14-45 |

| Sample Size | 536 participants |

| Duration | Up to 6 cycles |

Management of Premenstrual Dysphoric Disorder (PMDD)

This compound is indicated for the treatment of PMDD symptoms in women who choose to use an oral contraceptive.

- Clinical Trials for PMDD : Two multicenter, double-blind, randomized, placebo-controlled trials evaluated the efficacy of this compound in women diagnosed with PMDD. The primary study included 384 women and showed statistically significant improvement in PMDD symptoms as measured by the Daily Record of Severity of Problems scale .

| Study Characteristics | Details |

|---|---|

| Population | Women aged 18-42 with PMDD |

| Sample Size | 384 participants |

| Duration | Up to 3 cycles |

Pharmacokinetics and Safety Profile

The pharmacokinetics of drospirenone and ethinyl estradiol have been studied extensively:

- Absorption : Steady-state concentrations for drospirenone are achieved after eight days of daily dosing. The pharmacokinetics are dose-proportional within the range studied (1-10 mg) with significant accumulation observed upon multiple dosing .

- Safety Considerations : While this compound is effective for its intended uses, it has been associated with risks such as venous thromboembolism (VTE). Studies indicate that drospirenone-containing contraceptives may pose a higher risk for blood clots compared to other formulations .

Wirkmechanismus

Gianvi exerts its effects through multiple mechanisms:

Inhibition of Ovulation: Drospirenone and ethinyl estradiol suppress the release of gonadotropins, preventing ovulation

Alteration of Cervical Mucus: The combination of hormones thickens cervical mucus, making it difficult for sperm to enter the uterus

Modification of Endometrial Lining: The hormones alter the endometrial lining, reducing the likelihood of implantation of a fertilized egg

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

- Yasmin

- Yaz

- Ocella

- Loryna

- Nikki

Gianvi’s combination of drospirenone and ethinyl estradiol provides effective contraception and additional therapeutic benefits, making it a valuable option in reproductive health management.

Biologische Aktivität

Gianvi is a combined oral contraceptive (COC) that contains two active ingredients: drospirenone (a synthetic progestin) and ethinyl estradiol (a synthetic estrogen). It is primarily indicated for the prevention of pregnancy, management of moderate acne, and treatment of symptoms associated with premenstrual dysphoric disorder (PMDD). The formulation is designed to be taken once daily, and its efficacy is attributed to multiple mechanisms, including inhibition of ovulation, alteration of cervical mucus, and changes to the endometrial lining to prevent implantation.

Pharmacokinetics

Drospirenone has an absolute bioavailability of approximately 76%, while ethinyl estradiol has a bioavailability of about 40% due to first-pass metabolism. Following administration, peak serum concentrations for both components are typically reached within 1-2 hours. The pharmacokinetic profiles demonstrate dose proportionality for drospirenone over a range of doses from 1-10 mg. Steady-state concentrations for drospirenone are achieved after about eight days of daily dosing, with accumulation factors ranging from 2 to 3 times higher for multiple doses compared to single doses .

Contraceptive Efficacy

A pivotal Phase 3 study involving 1,027 women aged 17-36 demonstrated the contraceptive efficacy of this compound over a year-long period. The Pearl Index, which measures the number of pregnancies per 100 woman-years, was calculated at 1.41 , indicating a high level of effectiveness .

PMDD Treatment

Two multicenter, double-blind studies evaluated this compound's effectiveness in treating PMDD symptoms among women aged 18-42. In the primary study involving 384 participants, those receiving this compound showed a statistically significant improvement in their Daily Record of Severity of Problems scores compared to placebo. The average score improvement was 37.5 points for this compound users versus 30 points for those on placebo .

Safety Profile and Side Effects

Despite its efficacy, this compound has been associated with serious side effects, particularly due to drospirenone. Studies have indicated an increased risk of thromboembolic events, including blood clots and strokes. A notable FDA analysis revealed that women using drospirenone-containing contraceptives have a 75% higher risk of developing blood clots compared to those using other forms of contraception .

Case Control Studies

Several epidemiological studies have highlighted the risks associated with drospirenone:

- A study published in the Canadian Medical Association Journal indicated that women on drospirenone were twice as likely to develop blood clots compared to those on other contraceptives.

- Another study in the British Medical Journal reported that women taking drospirenone were up to three times more likely to experience thromboembolic events .

Summary Table: Key Findings on this compound

Eigenschaften

IUPAC Name |

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3.C20H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;16-,17-,18+,19+,20+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQFVGYYVXALAG-CFEVTAHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936898 | |

| Record name | 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164017-31-6 | |

| Record name | Drospirenone mixture with Ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164017316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.